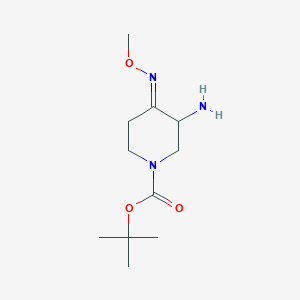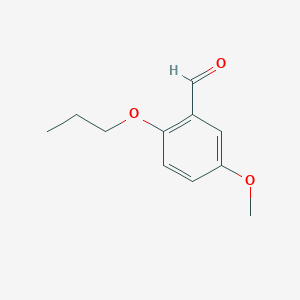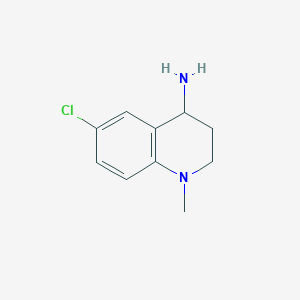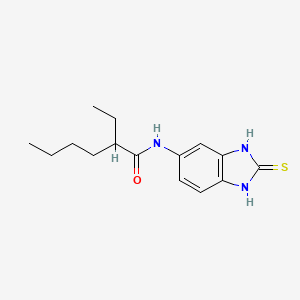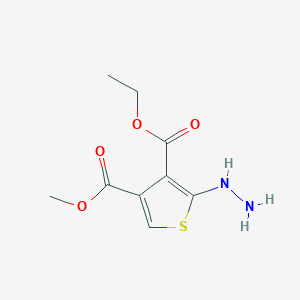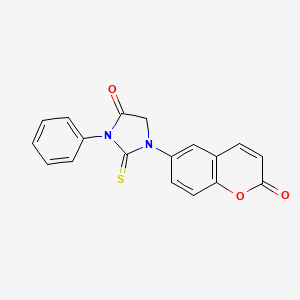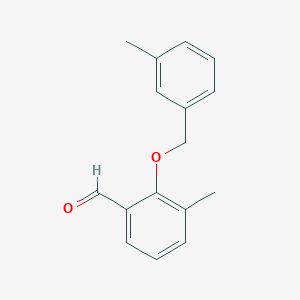
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde: is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of a benzaldehyde group substituted with a 3-methyl group and a 3-methylbenzyl group linked through an ether bond. This compound is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-methylbenzyl alcohol with 3-methyl-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-Methyl-2-((3-methylbenzyl)oxy)benzoic acid.
Reduction: 3-Methyl-2-((3-methylbenzyl)oxy)benzyl alcohol.
Substitution: 3-Methyl-2-((3-methylbenzyl)oxy)-5-nitrobenzaldehyde or 3-Methyl-2-((3-methylbenzyl)oxy)-5-bromobenzaldehyde.
科学研究应用
Chemistry: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used to investigate the interactions between small molecules and biological macromolecules.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is also employed as a starting material for the synthesis of polymers and resins.
作用机制
The mechanism of action of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases or other adducts. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways.
相似化合物的比较
- 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde
- 3-Methylbenzaldehyde
- 2-((3-Methylbenzyl)oxy)benzaldehyde
Comparison: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is unique due to the specific positioning of the methyl groups and the ether linkage. This structural arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from similar compounds. For example, 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde has a different substitution pattern, leading to variations in its reactivity and applications.
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
3-methyl-2-[(3-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-7-14(9-12)11-18-16-13(2)6-4-8-15(16)10-17/h3-10H,11H2,1-2H3 |
InChI 键 |
AWAQUJSSHDXHMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC=C2C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




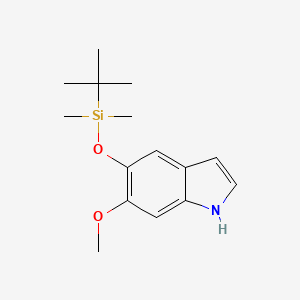

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)

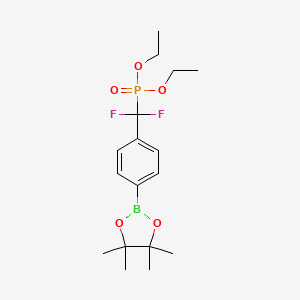
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
